molecular formula C15H12Cl2F3N3O B2923093 3-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1-(4-chlorophenyl)urea CAS No. 2058452-45-0

3-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1-(4-chlorophenyl)urea

Cat. No.: B2923093
CAS No.: 2058452-45-0
M. Wt: 378.18
InChI Key: KJAKRNLDSRZSAA-UHFFFAOYSA-N
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Description

3-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1-(4-chlorophenyl)urea is a synthetic organic compound with intriguing properties Its structure includes a pyridine ring substituted with chloro and trifluoromethyl groups, a phenylurea moiety, and an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1-(4-chlorophenyl)urea typically involves a multi-step process:

  • Starting Materials: The initial reactants include 3-chloro-5-(trifluoromethyl)pyridine, ethylamine, and 4-chlorophenyl isocyanate.

  • Formation of Intermediate: The ethylamine reacts with 3-chloro-5-(trifluoromethyl)pyridine under controlled conditions to form an intermediate. This reaction might involve a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction.

  • Urea Formation: The intermediate is then reacted with 4-chlorophenyl isocyanate, forming the final product. This step might occur in the presence of a catalyst like dibutyltin dilaurate to enhance the reaction rate.

Industrial Production Methods

Industrial-scale production would involve optimizing these synthetic routes for higher yields and purity, typically in a batch or continuous flow process. Standard techniques like recrystallization or chromatography might be used for purification, ensuring the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1-(4-chlorophenyl)urea can undergo several types of chemical reactions:

  • Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring are reactive sites for nucleophilic and electrophilic substitution reactions.

  • Oxidation and Reduction Reactions: The compound's aromatic rings and urea linkage might participate in oxidation-reduction reactions under appropriate conditions.

  • Hydrolysis: The urea linkage can hydrolyze under acidic or basic conditions, breaking down the compound into its constituent parts.

Common Reagents and Conditions

Common reagents for these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Typical conditions might involve varying temperatures and solvents depending on the desired reaction and products.

Major Products

The major products of these reactions can vary widely but might include simpler derivatives of the original compound or completely different molecules depending on the reaction pathway chosen.

Scientific Research Applications

3-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1-(4-chlorophenyl)urea has diverse applications across several fields:

  • Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.

  • Medicine: Investigated for pharmaceutical properties, such as potential enzyme inhibition or receptor binding.

  • Industry: Used in the development of agrochemicals, dyes, and materials science for its stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with specific molecular targets:

  • Enzyme Inhibition: The urea moiety might inhibit certain enzymes by mimicking the transition state of enzyme-substrate complexes.

  • Receptor Binding: The aromatic rings and functional groups enable binding to specific receptors, potentially altering signal transduction pathways.

The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2-chloroethyl)urea: Similar structure but lacks the pyridine ring and trifluoromethyl group, affecting its reactivity and applications.

  • 3-{2-[2-Chloro-4-(trifluoromethyl)phenyl]ethyl}-1-(4-chlorophenyl)urea: A similar compound with different positioning of functional groups on the aromatic rings.

  • 1-(4-Chlorophenyl)-3-(2-pyridyl)urea: Shares the phenylurea and pyridine components but lacks additional substituents, leading to different chemical behavior.

Uniqueness

What sets 3-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1-(4-chlorophenyl)urea apart is the specific combination and positioning of its functional groups, which confer unique reactivity and potential for diverse applications.

Feel free to ask more questions or dive deeper into any specific section!

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2F3N3O/c16-10-1-3-11(4-2-10)23-14(24)21-6-5-13-12(17)7-9(8-22-13)15(18,19)20/h1-4,7-8H,5-6H2,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAKRNLDSRZSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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